molecular formula C6H6N2O3 B581671 5-Amino-6-hydroxypyridine-3-carboxylic acid CAS No. 1367986-63-7

5-Amino-6-hydroxypyridine-3-carboxylic acid

Cat. No. B581671
M. Wt: 154.125
InChI Key: ILYFNKIXWWNLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Amino-6-hydroxypyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . It is a complex organic compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH). The compound is related to 6-Hydroxypyridine-3-carboxylic acid, also known as 6-Hydroxynicotinic acid .


Molecular Structure Analysis

The molecular structure of “5-Amino-6-hydroxypyridine-3-carboxylic acid” can be inferred from its name and related compounds. It has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with an amino group attached to the 5th carbon, a hydroxy group attached to the 6th carbon, and a carboxylic acid group attached to the 3rd carbon . The empirical formula is C6H6N2O3 .

Scientific Research Applications

Coordination Chemistry and Ligand Synthesis

5-Amino-6-hydroxypyridine-3-carboxylic acid derivatives have been utilized in the synthesis of mono-, bis-, and tris-tridentate ligands. These ligands are particularly suited for the complexation of lanthanide(III) cations, illustrating their importance in creating materials with specific optical properties (Charbonnière, Weibel, & Ziessel, 2001).

Construction of Coordination Polymers

The compound also plays a critical role in the formation of lanthanide-organic frameworks. Specifically, its reaction with lanthanide metals and oxalic acid under hydrothermal conditions generates novel coordination polymeric networks. These structures exhibit unique topologies and are of interest for their potential applications in magnetism and material science (Liu et al., 2009).

Metal Complex Formation for Biomedical Applications

Research into metal complexes of hydroxypyridine carboxylic acids, including analogs of 5-amino-6-hydroxypyridine-3-carboxylic acid, has shown these compounds to form complexes with metals such as Co, Fe, Zn, Mn, and Cu. These complexes exhibit various biological activities, including insulin-mimetic activities, highlighting their potential in therapeutic applications (Nakai et al., 2005).

Electrocatalytic Applications

In electrochemistry, derivatives of 5-amino-6-hydroxypyridine-3-carboxylic acid have been investigated for the electrocatalytic carboxylation of halogenated pyridines with CO2. This research paves the way for synthesizing valuable carboxylic acids in a more environmentally friendly manner, utilizing CO2 as a raw material (Feng et al., 2010).

Insights into Molecular Arrangements

Studies on substituted hydroxypyridine carboxylic acids, closely related to 5-amino-6-hydroxypyridine-3-carboxylic acid, provide valuable insights into their molecular arrangements. These insights are crucial for designing materials with desired physical and chemical properties (May et al., 2019).

properties

IUPAC Name

5-amino-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYFNKIXWWNLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-hydroxypyridine-3-carboxylic acid

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